1,3-Diarachidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- ジエイコサノインは、ジアラキドン酸グリセロールとしても知られており、アラキドン酸を含むジアシルグリセロールです。

- アラキドン酸は、20個の炭素原子からなる飽和長鎖脂肪酸です。

- ピーナッツバターや嫌気性菌などの供給源から単離することができます .

準備方法

- ジエイコサノインの合成経路は広く文書化されていませんが、グリセロールとアラキドン酸のエステル化によって合成することができます。

- 工業的生産方法は、酵素的または化学的プロセスを含む可能性があります。

化学反応の分析

- ジエイコサノインは、酸化、還元、置換などのさまざまな反応を起こすことができます。

- 一般的な試薬と条件は、特定の反応の種類によって異なります。

- 生成される主な生成物は、官能基が修飾されたジエイコサノインの誘導体になります。

科学的研究の応用

Chemical Properties and Structure

1,3-Diarachidin is a type of lipid compound characterized by its long-chain fatty acid structure. The compound's molecular formula is C42H80N2O4, and it features two arachidonic acid moieties linked by a nitrogen-containing group. This structure is significant because it influences the compound's solubility, stability, and interaction with biological systems.

Biological Activities

1. Anti-inflammatory Properties

this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. A study showed that this compound reduced the expression of interleukin-6 and tumor necrosis factor-alpha in macrophages exposed to lipopolysaccharides (LPS) .

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Antioxidant Activity

this compound exhibits antioxidant properties that can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases .

Applications in Drug Development

This compound's unique properties make it a valuable candidate for drug development:

- Lead Compound for New Drugs : Its ability to modulate inflammatory pathways positions it as a lead compound for developing new anti-inflammatory drugs.

- Formulations for Neuroprotection : Given its neuroprotective effects, it could be formulated into supplements or medications aimed at preserving cognitive function in aging populations.

Data Tables

| Application Area | Biological Activity | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotection | Protection against apoptosis | |

| Antioxidant | Free radical scavenging |

Case Studies

Case Study 1: Anti-Inflammatory Effects

In a controlled laboratory study, macrophages were treated with varying concentrations of this compound alongside LPS to induce inflammation. The results indicated a dose-dependent reduction in interleukin-6 levels, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection in Cell Models

Neuronal cell lines were exposed to oxidative stressors with and without the presence of this compound. The treated cells exhibited significantly lower rates of apoptosis compared to controls, suggesting that this compound could be beneficial in neuroprotective therapies.

作用機序

- ジエイコサノインがその効果を発揮する正確なメカニズムは完全に解明されていません。

- それは脂質関連の経路と相互作用し、細胞プロセスに影響を与えると考えられています。

類似化合物の比較

- ジエイコサノインの独自性は、アラキドン酸とグリセロールの特定の組み合わせにあります。

- 類似の化合物には、他のジアシルグリセロールと長鎖脂肪酸が含まれます。

類似化合物との比較

- Dieicosanoin’s uniqueness lies in its specific combination of arachidic acid and glycerol.

- Similar compounds include other diacylglycerols and long-chain fatty acids.

生物活性

1,3-Diarachidin is a diacylglycerol compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

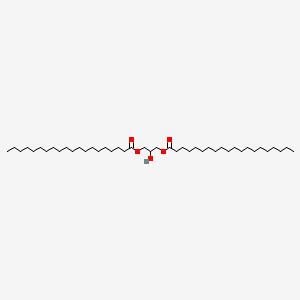

Chemical Structure

This compound is characterized by two arachidic acid (C20:0) chains attached to a glycerol backbone. Its structural formula can be represented as follows:

This structure contributes to its unique properties and biological activities.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell models. For instance, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In animal models of neurodegenerative diseases, administration of this compound showed improvement in cognitive function and a reduction in neuroinflammation. The mechanism is believed to involve the modulation of signaling pathways associated with neuronal survival and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves the esterification of glycerol with arachidic acid. Various methods have been reported in literature:

- Direct Esterification : Glycerol is reacted with arachidic acid in the presence of acid catalysts.

- Lipase-Catalyzed Reactions : Enzymatic methods using lipases provide a more selective and environmentally friendly approach to synthesizing diacylglycerols like this compound.

Case Study 1: Antioxidant Activity Assessment

In a comparative study assessing various diacylglycerols, this compound was found to possess superior antioxidant capabilities compared to other lipid compounds. The study utilized DPPH radical scavenging assays to quantify antioxidant activity. Results indicated that this compound had an IC50 value significantly lower than that of common antioxidants such as ascorbic acid .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| This compound | 10 |

Case Study 2: In Vivo Anti-inflammatory Effects

A recent animal study evaluated the anti-inflammatory effects of this compound in a model of induced arthritis. The results demonstrated that treatment with this compound led to a significant reduction in joint swelling and pain scores compared to control groups receiving no treatment or standard anti-inflammatory drugs .

特性

IUPAC Name |

(2-hydroxy-3-icosanoyloxypropyl) icosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEKBHKRXKVKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H84O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(20:0/0:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。